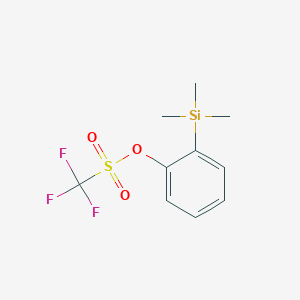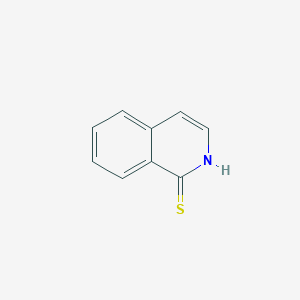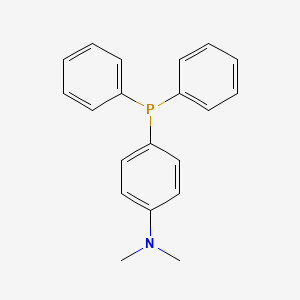
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Overview
Description
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is an important ortho-benzyne precursor in aryne chemistry.
Scientific Research Applications
Applications in Organic Synthesis
The use of trifluoromethanesulfonic acid derivatives, such as 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, in organic synthesis is well-documented. These compounds play a crucial role in electrophilic aromatic substitution reactions, formation of carbon–carbon, and carbon–heteroatom bonds. Due to their high protonating power and low nucleophilicity, trifluoromethanesulfonic acid derivatives enable the generation of cationic species from organic molecules. These species can be detected and studied using spectral methods, making these derivatives convenient reagents for synthesizing new organic compounds (Kazakova & Vasilyev, 2017).
Peptide Synthesis
In peptide chemistry, acidic deprotecting systems utilizing trifluoromethanesulfonic acid and its derivatives have been employed for removing protecting groups. However, these reagents are not always applicable to peptides containing cystine- or phosphoamino acids. Research has developed efficient and practical reagent systems, including 1 M trimethylsilyl trifluoromethanesulfonate (TMSOTf)-sulfide in trifluoroacetic acid (TFA), suitable for peptide synthesis. These systems allow for the practical synthesis of cystine peptides and phosphopeptides, demonstrating the versatility of trifluoromethanesulfonic acid derivatives in peptide deprotection and synthesis (Otaka, 2000).
Environmental Applications
The degradation and environmental fate of polyfluoroalkyl chemicals, which may involve compounds like this compound, are significant areas of research. Studies focus on the microbial degradation of these chemicals in the environment and their transformation into perfluoroalkyl carboxylic and sulfonic acids. Understanding the biodegradation pathways and half-lives of these precursors is crucial for evaluating their environmental impact and for the development of strategies to mitigate their persistence (Liu & Avendaño, 2013).
Mechanism of Action
Target of Action
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound used in organic synthesis, particularly in aryne chemistry . Its primary target is the generation of benzyne, a highly reactive intermediate in organic chemistry .
Mode of Action
The compound acts as a precursor to benzyne . It interacts with its targets by undergoing a simple fluoride treatment at room temperature, which leads to the generation of benzyne .
Biochemical Pathways
The biochemical pathway involved in this process is the generation of benzyne from this compound . The downstream effects of this pathway are the reactions that benzyne can undergo, which include various coupling reactions and substitutions.
Result of Action
The result of the action of this compound is the generation of benzyne . This benzyne can then participate in further chemical reactions, serving as a key intermediate in the synthesis of various organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of fluoride ions . The compound is typically used under mild conditions of simple fluoride treatment at room temperature . Its stability may be affected by moisture, as it reacts slowly with water .
Safety and Hazards
Future Directions
The compound is a coveted benzyne precursor and its synthesis methods are being improved to reduce reaction time and eliminate the use of certain reagents . It has potential applications in various chemical reactions .
Relevant Papers The compound has been discussed in several papers. For example, an alternate procedure for its preparation has been described . It has also been used in a novel transformation . More details can be found in the referenced papers .
Biochemical Analysis
Biochemical Properties
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the generation of benzyne intermediates . These intermediates can interact with various enzymes, proteins, and other biomolecules. For instance, the compound can be used to activate ketones and aldehydes in organic synthesis . The interactions between this compound and biomolecules are primarily based on its ability to form reactive intermediates that can participate in various chemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of benzyne intermediates . These intermediates can undergo various chemical reactions, including nucleophilic addition and cycloaddition reactions. The compound’s ability to generate benzyne under mild conditions is facilitated by simple fluoride treatment at room temperature . This mechanism allows this compound to participate in a wide range of organic synthesis reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under inert gas conditions and should be stored in a cool, dark place to prevent degradation . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it can be used reliably in various experimental setups.
Metabolic Pathways
This compound is involved in metabolic pathways that generate benzyne intermediates . These intermediates can participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions. The compound’s interactions with enzymes and cofactors in these pathways are crucial for its role in organic synthesis.
Properties
IUPAC Name |
(2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHPFCIWRHJDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391985 | |
| Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88284-48-4 | |
| Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate a desirable benzyne precursor?
A1: Traditional methods for generating benzyne often require harsh conditions or specialized equipment. This compound offers a milder and more controlled approach. [, ] Upon treatment with a fluoride source, like cesium fluoride, the trimethylsilyl group is readily cleaved, leading to the formation of o-benzyne. [, , , ] This in situ generation allows for greater control over the reactivity of this highly reactive intermediate.
Q2: Are there any improvements in the synthesis of this compound?
A2: Yes, researchers have made significant strides in optimizing its synthesis. Older methods often involved lengthy reaction times and the use of potentially hazardous organolithium reagents. [, ] Recent advances have led to a more efficient and safer protocol starting from 2-chlorophenol, which significantly reduces the overall reaction time and eliminates the need for organolithium reagents. [] Another approach utilizes phenol as a starting material, resulting in a gram-scale preparation with a good overall yield. []
Q3: What are some examples of using this compound in organic synthesis?
A3: The applications are quite diverse:
- Synthesis of Heterocycles: It acts as a building block for constructing various heterocyclic compounds. For example, it enables the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives by reacting with corresponding lactam precursors. []
- Palladium-Catalyzed Cross-Coupling: In the presence of a palladium catalyst, it participates in three-component cross-coupling reactions with benzylic/allylic bromides and 1,1-bis[(pinacolato)boryl]methane, yielding valuable benzyl boronate derivatives. []
- Cycloaddition Reactions: It undergoes cycloadditions with various dienes. For instance, it reacts with 6-styryl-1,2-oxathiine 2,2-dioxides to form substituted naphthalenes, although in moderate yields. []
- Stevens Rearrangement: This reagent is crucial in benzyne-induced Stevens rearrangements. This reaction was successfully applied to synthesize alkyl-substituted [2.2]paracyclophane-1,9-dienes from corresponding dithia[3.3]paracyclophanes. []
Q4: Beyond the provided research, what other applications of this compound and benzyne chemistry can you envision?
A4: Given the versatility of o-benzyne, the potential applications extend to various areas of organic synthesis.
Q5: Are there any limitations to using this compound?
A5: While a potent reagent, there are some limitations:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)





![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)
![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)



![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)


